1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Overview
Description
This compound is a urea derivative, which means it contains a functional group consisting of a carbonyl group flanked by two amine groups. The presence of the trifluoromethoxy group suggests that this compound might have interesting properties, as fluorinated compounds are often used in medicinal chemistry due to their unique reactivity and metabolic stability.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a phenyl isocyanate derivative. However, without specific literature or patent references, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group, a piperidine ring, and a trifluoromethoxy-substituted phenyl ring. These groups could potentially engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking.Chemical Reactions Analysis
As a urea derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be strongly influenced by the presence of the trifluoromethoxy group, which is electron-withdrawing and could activate the phenyl ring towards electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the ability to form multiple hydrogen bonds, which could affect its solubility and stability.Scientific Research Applications
Safety And Hazards
Without specific toxicity data, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, this compound should be handled with appropriate safety precautions.
Future Directions
The study of urea derivatives is a vibrant field of research, and this compound could potentially have interesting biological activity. Future research could involve the synthesis of analogs, the determination of its biological activity, and the investigation of its mechanism of action.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.
properties
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Citations
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